molecular formula C7H7Br2NO B13669075 6-Bromo-2-(bromomethyl)-3-methoxypyridine

6-Bromo-2-(bromomethyl)-3-methoxypyridine

Cat. No.: B13669075
M. Wt: 280.94 g/mol
InChI Key: GAOUVRGJVCEHAE-UHFFFAOYSA-N
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Description

6-Bromo-2-(bromomethyl)-3-methoxypyridine is an organic compound that belongs to the class of brominated pyridines. This compound is characterized by the presence of two bromine atoms and a methoxy group attached to a pyridine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(bromomethyl)-3-methoxypyridine typically involves the bromination of 2-(bromomethyl)-3-methoxypyridine. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane. The reaction conditions often include maintaining a low temperature to control the reactivity of the bromine and to prevent over-bromination.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(bromomethyl)-3-methoxypyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction Reactions: Reduction of the bromine atoms can lead to the formation of 2-(methyl)-3-methoxypyridine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

    Oxidation Reactions: Pyridine N-oxides are the major products.

    Reduction Reactions: The major product is 2-(methyl)-3-methoxypyridine.

Scientific Research Applications

6-Bromo-2-(bromomethyl)-3-methoxypyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound is used in the production of agrochemicals and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-6-methoxypyridine
  • 6-Bromo-2,2’-bipyridine
  • 2-Bromo-6-methoxynaphthalene

Uniqueness

6-Bromo-2-(bromomethyl)-3-methoxypyridine is unique due to the presence of both bromomethyl and methoxy groups on the pyridine ring. This combination of functional groups provides distinct reactivity patterns compared to other brominated pyridines. The compound’s ability to undergo multiple types of reactions makes it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C7H7Br2NO

Molecular Weight

280.94 g/mol

IUPAC Name

6-bromo-2-(bromomethyl)-3-methoxypyridine

InChI

InChI=1S/C7H7Br2NO/c1-11-6-2-3-7(9)10-5(6)4-8/h2-3H,4H2,1H3

InChI Key

GAOUVRGJVCEHAE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=C(C=C1)Br)CBr

Origin of Product

United States

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